molecular formula C20H17NO6 B3037905 13-Hydroxyoxyberberine CAS No. 66408-27-3

13-Hydroxyoxyberberine

Cat. No. B3037905
CAS RN: 66408-27-3
M. Wt: 367.4 g/mol
InChI Key: JRMLNJLPAKIDQC-UHFFFAOYSA-N
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Description

13-Hydroxyoxyberberine is a natural product isolated from plants. It is an analytical standard used for the detection of impurities in HPLC standards and as a reference material for laboratory screening . It is a derivative of oxyberberine that is obtained by hydrogenation of the C13 double bond in oxyberberine.


Molecular Structure Analysis

The molecular formula of 13-Hydroxyoxyberberine is C20H17NO6, and its molecular weight is 367.4 g/mol . The structure determination of small molecule compounds like 13-Hydroxyoxyberberine can be achieved using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

13-Hydroxyoxyberberine is a powder . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 13-Hydroxyoxyberberine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 13-Hydroxyoxyberberine are not mentioned, the therapeutic potential of berberine and its derivatives in treating various diseases has been highlighted . Further studies could explore the potential applications of 13-Hydroxyoxyberberine in similar contexts.

properties

IUPAC Name

21-hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-13-4-3-11-16(19(13)25-2)20(23)21-6-5-10-7-14-15(27-9-26-14)8-12(10)17(21)18(11)22/h3-4,7-8,22H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMLNJLPAKIDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Hydroxyoxyberberine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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